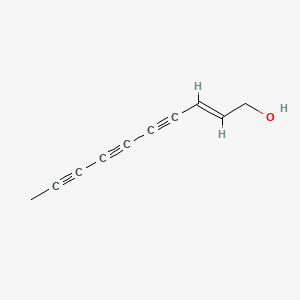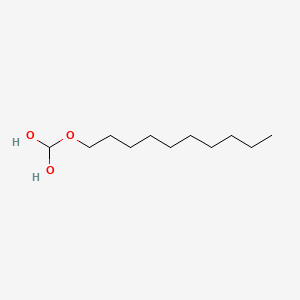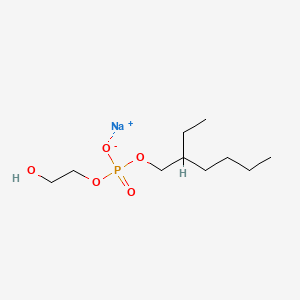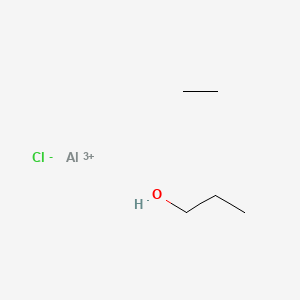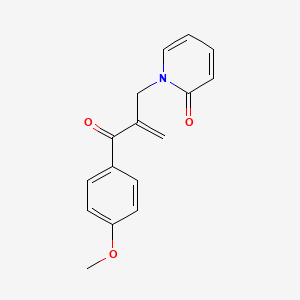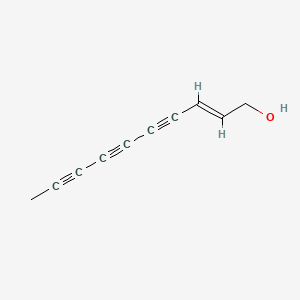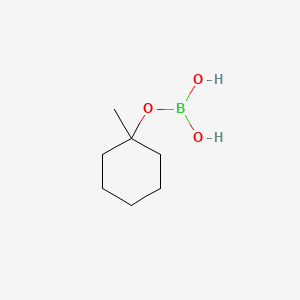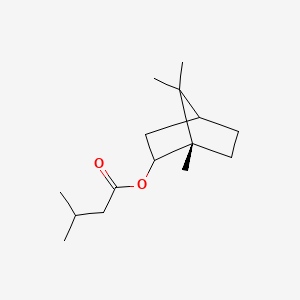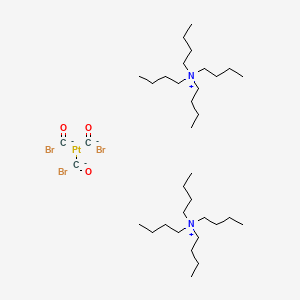
Tetrabutylammonium tribromocarbonylplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium tribromocarbonylplatinate is a complex compound that features a tetrabutylammonium cation and a tribromocarbonylplatinate anion
Preparation Methods
The synthesis of tetrabutylammonium tribromocarbonylplatinate typically involves the reaction of tetrabutylammonium bromide with a platinum-based precursor in the presence of bromine. The reaction conditions often require careful control of temperature and solvent to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Tetrabutylammonium tribromocarbonylplatinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The tribromocarbonylplatinate anion can participate in substitution reactions, where one or more bromine atoms are replaced by other ligands. Common reagents used in these reactions include bromine, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabutylammonium tribromocarbonylplatinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is employed in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism by which tetrabutylammonium tribromocarbonylplatinate exerts its effects involves the interaction of the tribromocarbonylplatinate anion with molecular targets. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Tetrabutylammonium tribromocarbonylplatinate can be compared with other similar compounds, such as:
Tetrabutylammonium tribromide: This compound features a similar tetrabutylammonium cation but with a tribromide anion.
Tetrabutylammonium triiodide: Another related compound with a triiodide anion.
Tetrabutylammonium bromide: A simpler compound with a single bromide anion. The uniqueness of this compound lies in its specific combination of the tetrabutylammonium cation and the tribromocarbonylplatinate anion, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
87793-14-4 |
|---|---|
Molecular Formula |
C35H72Br3N2O3Pt- |
Molecular Weight |
1003.8 g/mol |
IUPAC Name |
bromomethanone;platinum;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.3CBrO.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h2*5-16H2,1-4H3;;;;/q2*+1;3*-1; |
InChI Key |
NFTQZACIBZNTED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



